Androgen receptor antagonist 8
Description
Role of the Androgen Receptor in Androgen-Dependent Cellular Processes
The androgen receptor (AR) is a crucial protein that belongs to the nuclear receptor superfamily. google.comwikipedia.org Its primary function is to act as a transcription factor that is activated by binding to androgen hormones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). google.comwikipedia.org This binding event initiates a cascade of molecular interactions. Upon activation, the AR undergoes a conformational change, releases heat shock proteins, and moves from the cell's cytoplasm into the nucleus. wikipedia.org Inside the nucleus, the AR pairs up with another AR molecule (a process called dimerization) and binds to specific DNA sequences known as hormone response elements. wikipedia.org This binding then modulates the transcription of target genes, leading to the production of proteins that are essential for the development and maintenance of the male phenotype. wikipedia.org The AR's influence extends to a variety of tissues and is integral to numerous physiological processes. nih.gov
Overview of Androgen Receptor Dysregulation in Pathological States
The proper functioning of the androgen receptor is critical for normal cellular health. When AR signaling becomes dysregulated, it can contribute to various pathological conditions. A primary example is prostate cancer, where the AR signaling pathway is a key driver of tumor growth and progression, even in castration-resistant stages of the disease. jnjmedicalconnect.comnih.gov In this context, mutations in the AR gene or overexpression of the AR protein can lead to aberrant receptor activation, contributing to cancer cell proliferation. jnjmedicalconnect.com Beyond prostate cancer, AR expression has been identified in a range of other malignancies, including breast cancer, osteosarcoma, and certain tumors of the central nervous system, suggesting its broader role in oncology. oncotarget.com For instance, in some breast cancer cell lines, AR overexpression has been linked to resistance to treatments like tamoxifen, a phenomenon that can be reversed by AR antagonists in preclinical models. oncotarget.com
Historical Development and Evolution of Androgen Receptor Antagonists in Preclinical Research
The critical role of the androgen receptor in diseases like prostate cancer has spurred the development of molecules that can block its activity, known as AR antagonists. The initial non-steroidal antiandrogens were introduced into clinical practice in 1989. bioscientifica.com These first-generation antagonists, which include compounds like bicalutamide (B1683754) and flutamide (B1673489), work by competing with androgens for binding to the AR's ligand-binding domain. bioscientifica.comnih.gov This binding induces a change in the receptor's shape that hinders its normal function. nih.gov
However, the effectiveness of these first-generation antagonists can be limited, leading to the development of second-generation AR antagonists such as enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182). nih.govbohrium.com These newer agents exhibit a higher binding affinity for the AR and can interfere with multiple steps in the AR signaling pathway, including nuclear translocation and DNA binding. nih.govbohrium.com For example, enzalutamide has a five to eight times greater affinity for the AR compared to bicalutamide. nih.gov Preclinical research has been instrumental in identifying and characterizing these compounds, often using cell-based assays and animal models to evaluate their potency and mechanism of action. mdpi.comjcancer.org
Rationale for Investigating Androgen Receptor Antagonist 8 in Academic Research
This compound, also referred to as compound 16 in some literature, has emerged as a subject of interest in academic research due to its distinct chemical structure and potent activity. medchemexpress.com It is described as an unnatural entestrane, inspired by the natural product Lupeol, and functions as a potent AR antagonist. medchemexpress.com In preclinical studies, this compound has been shown to inhibit the secretion of prostate-specific antigen (PSA) in LNCaP cells, a commonly used prostate cancer cell line, with an IC50 of 88 nM. medchemexpress.commedchemexpress.com Another study reports an IC50 of 0.76 μM. medchemexpress.com The investigation of such novel antagonists is driven by the need to overcome resistance mechanisms that can develop against existing therapies. tandfonline.com By exploring compounds with unique scaffolds, researchers aim to identify new ways to inhibit AR signaling and potentially develop more effective therapeutic strategies for conditions like prostate cancer. nih.govmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19F4N3O4S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |
InChI Key |
NVOUUJVEAPMROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Preclinical Mechanism of Action of Androgen Receptor Antagonist 8
Molecular Interactions with the Androgen Receptor
While detailed crystallographic or high-resolution structural data for the interaction of Androgen receptor antagonist 8 with the AR are not extensively published, its classification as an antagonist suggests a mode of binding that prevents the receptor from adopting an active conformation.
It is hypothesized that this compound, like other AR antagonists, binds to the ligand-binding pocket (LBP) within the AR's ligand-binding domain (LBD). This interaction is competitive with endogenous androgens such as dihydrotestosterone (B1667394) (DHT). The binding of an antagonist typically induces a conformational change in the LBD that is distinct from the change induced by an agonist. This altered conformation prevents the proper recruitment of coactivator proteins necessary for transcriptional activation.
One identified compound, referred to as AR antagonist 8 (compound 16), is described as an unnatural entestrane inspired by Lupeol. This structural information suggests a steroidal or steroid-like scaffold designed to fit within the LBP.
There is currently no publicly available evidence to suggest that this compound binds to non-canonical sites on the androgen receptor or that it functions through allosteric modulation. Its mechanism is presumed to be orthosteric, directly competing with the natural ligand for the binding site.
Cellular Pharmacodynamics and Functional Inhibition
The binding of this compound to the AR translates into functional inhibition at the cellular level, effectively blocking the downstream consequences of AR signaling.
Upon binding of an agonist, the androgen receptor typically dissociates from chaperone proteins in the cytoplasm and translocates to the nucleus. Many AR antagonists function by impairing this process. It is a proposed mechanism for this compound that its binding to the AR prevents the conformational changes necessary for efficient nuclear import, thereby sequestering the receptor in the cytoplasm. Another androgen receptor antagonist, Androgen receptor antagonist 4, has been shown to block DHT-induced AR nuclear translocation, a mechanism that is likely shared by other compounds in this class.
The ultimate function of the androgen receptor is to act as a transcription factor that binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. By preventing the proper conformational changes and nuclear translocation, this compound effectively inhibits the binding of the AR to AREs. This leads to a downstream suppression of the transcription of androgen-dependent genes.
A key indicator of this inhibitory activity is the suppression of prostate-specific antigen (PSA), a well-known AR target gene. One compound identified as this compound (Example 13) has been shown to inhibit the secretion of PSA in LNCaP prostate cancer cells with an IC50 of 88 nM. Another distinct compound, AR antagonist 8 (compound 16), demonstrated potent antagonism of the androgen receptor with an IC50 of 0.76 μM.
Interactive Data Table: Inhibitory Activity of this compound Variants
Modulation of AR Coactivator/Corepressor Recruitment
This compound (ONC1-13B) functions as a full antagonist of the androgen receptor (AR). jcancer.org A critical step in AR activation is the recruitment of coactivator proteins to form a transcription complex after the receptor binds to an androgen. nih.govresearchgate.net ONC1-13B effectively prevents the formation of this coactivator complex. nih.govresearchgate.netnih.govmedkoo.comcloudfront.net
In preclinical studies using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, ONC1-13B demonstrated significant activity in preventing the ligand-dependent recruitment of coactivators. nih.gov Its antagonist activity in this assay was found to be similar to that of Enzalutamide (B1683756) (MDV3100) and considerably more potent than Bicalutamide (B1683754). nih.gov Unlike partial agonists such as Bicalutamide, ONC1-13B does not induce coactivator recruitment, confirming its role as a full antagonist. jcancer.orgnih.gov This action disrupts the conformational change in the AR that is necessary for coactivator binding, thereby inhibiting the downstream signaling cascade. nih.govfrontiersin.org
Impact on Androgen-Responsive Gene Expression (e.g., PSA)
By blocking coactivator recruitment, this compound (ONC1-13B) effectively suppresses the transcription of androgen-responsive genes. nih.gov A primary and clinically significant biomarker of AR activity is the expression of prostate-specific antigen (PSA). medchemexpress.comnih.gov Preclinical research has consistently shown that ONC1-13B is a potent inhibitor of dihydrotestosterone (DHT)-stimulated PSA expression in prostate cancer cell lines. nih.govresearchgate.netmedkoo.comcloudfront.net
In comparative studies, ONC1-13B inhibited DHT-induced PSA expression more efficiently than several other antiandrogens. nih.govcloudfront.net This suppression of androgen-dependent gene expression is a direct consequence of its ability to bind to the AR, impair its nuclear translocation, and block the formation of a functional transcription complex. nih.govmedkoo.commedchemexpress.com
The inhibitory activity of ONC1-13B on PSA expression has been quantified in various studies, demonstrating its high potency. The table below summarizes the inhibitory constants (Ki) for PSA expression and the half-maximal inhibitory concentrations (IC50) for cell proliferation in the LNCaP prostate cancer cell line when stimulated with DHT.
Table 1: In Vitro Inhibitory Activity of this compound (ONC1-13B) and Comparators
| Compound | Inhibition of PSA Expression (Ki) | Inhibition of Cell Proliferation (IC50) |
|---|---|---|
| This compound (ONC1-13B) | 20.0 nM nih.govresearchgate.net | 30 nM nih.govresearchgate.net |
| Enzalutamide (MDV3100) | 30.8 nM nih.govresearchgate.net | 148 nM nih.govresearchgate.net |
| Apalutamide (B1683753) (ARN-509) | 38.4 nM nih.govresearchgate.net | 240 nM nih.govresearchgate.net |
| Bicalutamide | 190 nM nih.gov | Not specified |
Induction of Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors and is considered a tumor-suppressive mechanism. yokogawa.comhmpgloballearningnetwork.com While some second-generation AR antagonists like Darolutamide (B1677182) have been shown to induce cellular senescence in prostate cancer cell lines, current research literature does not provide specific data on whether this compound (ONC1-13B) induces this phenomenon. nih.gov The mechanism of senescence induction by other AR antagonists is often associated with the upregulation of cell cycle inhibitors like p16INK4A, but it remains unknown if ONC1-13B acts through a similar pathway. nih.gov
Potential for AR Degradation Mechanisms
Some advanced cancer therapies, such as Proteolysis-Targeting Chimeras (PROTACs), are designed to not just inhibit but actively degrade target proteins like the androgen receptor. targetmol.commdpi.com These degraders link the target protein to the cellular machinery responsible for protein disposal. While there are AR degraders in development, the available preclinical data on this compound (ONC1-13B) characterize it as a competitive antagonist. targetmol.commdpi.com Its primary mechanism involves blocking the AR ligand-binding domain, inhibiting nuclear translocation, and preventing coactivator recruitment. nih.govmedkoo.comcloudfront.net The current body of research does not indicate that ONC1-13B possesses an intrinsic capability to cause the degradation of the androgen receptor.
Preclinical Efficacy and Biological Activity of Androgen Receptor Antagonist 8
In Vitro Cell Culture Model Studies
Inhibition of Proliferation in Androgen-Dependent Cell Lines (e.g., LNCaP, VCaP)
BMS-641988 has been shown to inhibit the proliferation of androgen-dependent prostate cancer cell lines. In LNCaP cells, which express a mutated androgen receptor (T877A), BMS-641988 demonstrated the ability to inhibit androgen-stimulated proliferation. nih.gov However, it is noteworthy that in some preclinical models, BMS-641988, similar to other anti-androgens, exhibited partial agonist properties, causing proliferation of LNCaP cells. nih.govresearchgate.net In VCaP prostate cancer cells, which overexpress wild-type AR, BMS-641988 also effectively inhibited androgen-induced proliferation. nih.gov
The compound acts as a functional antagonist in vitro, with a high binding affinity for the androgen receptor. acs.orgnih.govurotoday.com It has demonstrated a greater potency in inhibiting AR-mediated transcription in cell-based reporter assays compared to the first-generation antiandrogen, bicalutamide (B1683754). nih.govresearchgate.net Specifically, it has shown a 3- to 7-fold greater potency than bicalutamide in these assays. nih.govresearchgate.net
Table 1: In Vitro Activity of Androgen Receptor Antagonist 8
| Cell Line | Androgen Receptor Status | Effect of BMS-641988 | Reference |
|---|---|---|---|
| LNCaP | Mutated (T877A), Androgen-Dependent | Inhibition of androgen-stimulated proliferation, but can exhibit partial agonism. | nih.govnih.govresearchgate.net |
| VCaP | Wild-Type (overexpressed), Androgen-Dependent | Inhibition of androgen-induced proliferation. | nih.gov |
Activity in Castration-Resistant Prostate Cancer (CRPC) Cell Models
The efficacy of this compound extends to models of castration-resistant prostate cancer (CRPC). In cell lines engineered to mimic CRPC through androgen receptor overexpression, such as LNCaP/AR, BMS-641988 has demonstrated inhibitory activity. aacrjournals.org The development of resistance to first-generation antiandrogens like bicalutamide is a significant clinical challenge, often associated with AR mutations or overexpression. jhoponline.com BMS-641988 was designed to be effective in such resistant settings. nih.govaacrjournals.org
Impact on Apoptosis and Cell Cycle Progression
Androgen receptor signaling is a critical regulator of the cell cycle in prostate cancer, primarily governing the G1-S phase transition. nih.gov Therapeutic strategies that block AR function, such as treatment with AR antagonists, can lead to cell cycle arrest or apoptosis in prostate cancer cells. nih.govmdpi.com While specific studies detailing the direct impact of this compound on apoptosis and cell cycle progression are not extensively available in the provided search results, its function as a potent AR antagonist suggests it would induce a cytostatic effect, consistent with the actions of other AR inhibitors. nih.govresearchgate.net This is supported by the general understanding that AR antagonists can trigger cell cycle arrest and/or apoptosis. nih.gov For instance, the inhibition of AR is known to suppress the growth of prostate cancer cells by inducing apoptosis. pnas.org
Evaluation in Three-Dimensional (3D) Cell Culture Systems
The use of three-dimensional (3D) cell culture models is becoming increasingly important in cancer research to better mimic the in vivo tumor microenvironment. biorxiv.org Studies have shown that 3D culture systems can influence androgen receptor expression and the response of prostate cancer cells to treatment. bioscientifica.com While direct studies evaluating this compound in 3D cell culture systems were not found in the search results, the effectiveness of other TRPM8 antagonists in reducing the size of prostate cancer cell spheroids in 3D models has been reported, highlighting the utility of these systems in evaluating novel cancer therapies. nih.gov
In Vivo Xenograft Model Studies
Anti-Tumor Efficacy in Human Prostate Cancer Xenografts (e.g., LNCaP-AR, CWR22-BMSLD1)
BMS-641988 has demonstrated significant anti-tumor efficacy in various human prostate cancer xenograft models. acs.orgnih.govurotoday.com In the CWR-22-BMSLD1 human prostate cancer xenograft model, which is sensitive to castration but only marginally responsive to bicalutamide, BMS-641988 showed superior efficacy. nih.govaacrjournals.org It achieved an average tumor growth inhibition of over 90%, compared to less than 50% for bicalutamide, even when bicalutamide was administered at higher exposure levels. nih.gov Furthermore, BMS-641988 was effective in CWR-22-BMSLD1 tumors that had become refractory to bicalutamide treatment. nih.govaacrjournals.org
In the LuCaP 23.1 human prostate xenograft model, which has amplified expression of wild-type AR, BMS-641988 was also highly efficacious, inducing stasis throughout the dosing period. nih.govnih.gov The compound has also shown a superior antitumor effect compared to bicalutamide in LNCaP tumor xenograft models. researchgate.net The effects of BMS-641988 on tumor growth are considered to be cytostatic rather than cytocidal, as tumors tend to regrow after treatment is discontinued. nih.govresearchgate.net
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Androgen Receptor Status | Key Findings | Reference |
|---|---|---|---|
| CWR-22-BMSLD1 | Mutated (H874Y) | >90% tumor growth inhibition, superior to bicalutamide. Effective in bicalutamide-refractory tumors. | nih.govnih.govaacrjournals.org |
| LuCaP 23.1 | Wild-Type (amplified) | Induced tumor stasis. | nih.govnih.gov |
| LNCaP | Mutated (T877A) | Superior antitumor effect compared to bicalutamide. | researchgate.net |
Suppression of Tumor Growth and Biomarker Expression (e.g., PSA)
The preclinical evaluation of any potential anti-cancer agent involves a thorough assessment of its ability to inhibit tumor proliferation and to modulate relevant biomarkers. For therapies targeting the androgen receptor (AR) in prostate cancer, the suppression of Prostate-Specific Antigen (PSA), a well-established biomarker of AR activity, is a key indicator of a compound's potential efficacy.
Limited available data on This compound , also identified as Example 13, demonstrates its activity in in vitro settings. Specifically, the compound has been shown to inhibit the secretion of PSA in the LNCaP human prostate cancer cell line. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com This cell line is androgen-sensitive, and its proliferation and PSA production are driven by the androgen receptor, making it a standard model for the initial screening of AR antagonists. The half-maximal inhibitory concentration (IC50) for this activity was determined to be 88 nM, indicating potent inhibition of AR-mediated PSA expression at the cellular level. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com
| Compound | Cell Line | Assay | IC50 | Source |
|---|---|---|---|---|
| This compound (Example 13) | LNCaP | PSA Secretion Inhibition | 88 nM | medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com |
While this in vitro data is a crucial first step, demonstrating efficacy in suppressing tumor growth in in vivo models is essential. Although specific data on the effect of this compound on tumor growth in animal models is not available in the reviewed literature, the general activity of second-generation AR antagonists is well-documented. For instance, compounds like enzalutamide (B1683756) have been shown to significantly suppress tumor growth in xenograft models, where human prostate cancer cells are implanted in immunodeficient mice. In LNCaP cell-derived xenograft experiments, enzalutamide has demonstrated the ability to suppress tumor growth.
| Compound | Model | Key Findings | Source |
|---|---|---|---|
| Enzalutamide | LNCaP Xenograft | Suppressed tumor growth. | |
| Apalutamide (B1683753) | CRPC Xenograft | Greater anti-tumor efficacy compared to first-generation antagonists. | |
| Darolutamide (B1677182) | CRPC Xenograft | Inhibited tumor growth, including in models with AR mutations. |
Activity in Genetically Engineered Mouse Models (e.g., TRAMP)
To further understand the efficacy of a drug in a more physiologically relevant context, genetically engineered mouse models (GEMMs) are often used. The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a widely used GEMM in which male mice are genetically predisposed to develop prostate cancer that progresses through stages similar to the human disease. This model allows for the study of a therapeutic agent's effect on tumor development and progression in an immunocompetent host.
There is no specific information available in the public domain regarding the testing or activity of This compound in the TRAMP mouse model.
| Compound/Therapy | Model | Key Findings | Source |
|---|---|---|---|
| Enzalutamide | TRAMP | Used to characterize the development of therapeutic resistance. | |
| Enzalutamide + Twist-vaccine | TRAMP | Combination therapy significantly increased overall survival. | |
| AR-targeted vaccination + ADT | TRAMP-C1 implant | Vaccination prior to Androgen Deprivation Therapy (ADT) enhanced antitumor responses and survival. |
Structure Activity Relationship Sar and Rational Drug Design of Androgen Receptor Antagonist 8
Identification of Key Structural Motifs for AR Antagonism
The antagonistic activity of Androgen receptor antagonist 8 (CPA) is intrinsically linked to its steroidal scaffold, which is significantly modified with bulky chemical groups that are distinct from endogenous androgens like dihydrotestosterone (B1667394) (DHT). nih.govnih.gov
The key structural motifs responsible for its antagonistic action are:
The Steroidal Backbone: This core structure allows the compound to enter the ligand-binding pocket (LBP) of the androgen receptor. nih.govnih.gov
1,2α-Methylene Group: This feature, part of the cyclopropyl (B3062369) ring fused to the A-ring of the steroid, is a signature modification of CPA. wikipedia.org
6-Chloro Substituent: The presence of a chlorine atom at the C6 position of the B-ring is a critical modification that enhances its activity profile. tandfonline.com
17α-Acetoxy Group: The bulky acetate (B1210297) ester at the C17 position is arguably the most critical motif for antagonism. nih.govnih.gov Unlike the C17-hydroxyl group of testosterone (B1683101) or the C17-keto group of progesterone (B1679170), this bulky substituent extends into the LBP, creating steric hindrance that prevents the receptor from adopting its active, agonistic conformation. nih.govnih.gov
The mechanism of CPA is considered a form of "passive antagonism." Unlike "active" antagonists that feature a bulky side chain to physically displace helix 12 (the "lid" of the LBP), CPA is thought to stabilize an inactive receptor conformation without causing this large-scale displacement. nih.gov
Exploration of Substituent Effects on Potency and Selectivity
The potency and selectivity of this compound (CPA) are a direct consequence of its unique substituents. Systematic modifications and comparisons with other steroids have illuminated the role of each group.
Effect of the 17α-Acetoxy Group: This group is crucial for both potency and the dual nature of CPA's activity. Its bulkiness is incompatible with the conventional agonist-bound pocket, leading to AR antagonism. nih.govnih.gov However, this substituent also confers potent progestational activity through the progesterone receptor (PR), highlighting a point of cross-reactivity. nih.gov Metabolism of CPA to its major metabolite, 15β-hydroxycyproterone acetate, retains similar antiandrogenic activity but shows a tenfold reduction in progestogenic activity, indicating that modifications near the D-ring can modulate selectivity. wikipedia.org
Effect of the 6-Chloro Group: The addition of a chlorine atom and a double bond in the B-ring of the steroid scaffold is a key factor that enhances its biological activity compared to its precursors. tandfonline.com
Regioselectivity and Cross-Reactivity: CPA is known to interact with multiple steroid receptors. It is a potent agonist for the progesterone receptor and a weak antagonist for the glucocorticoid receptor (GR). nih.govnih.govresearchgate.net This lack of selectivity is a defining characteristic. Studies on AR mutations, such as the T877A mutation found in LNCaP prostate cancer cells, show that CPA can act as an agonist, demonstrating that single amino acid changes in the LBP can dramatically alter the effect of the ligand. nih.govnih.gov
The following table summarizes the activity of CPA at various steroid receptors:
Table 1: Receptor Activity Profile of this compound (CPA)| Receptor | Activity Type | Potency | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Antagonist | Moderately Potent | wikipedia.org |
| Progesterone Receptor (PR) | Agonist | Highly Potent | wikipedia.org |
| Glucocorticoid Receptor (GR) | Weak Antagonist | Weak | nih.govwikipedia.org |
Conformational Analysis and Ligand-Induced Receptor Conformation
The binding of this compound (CPA) to the AR induces a unique receptor conformation, distinct from that caused by agonists. This has been confirmed through biochemical assays and high-resolution structural studies.
Limited trypsinization experiments show that agonists like DHT protect a 29-kDa fragment of the AR from digestion, whereas CPA stabilizes a larger 35-kDa fragment that extends into the hinge region of the receptor. eur.nl This provides direct evidence that antagonists induce a different three-dimensional structure in the receptor. eur.nl
X-ray crystallography of the AR ligand-binding domain (LBD) in complex with CPA (using the T877A mutant to facilitate crystallization) has provided profound insights. nih.govnih.gov These studies revealed that:
The bulky 17α-acetate group of CPA cannot be accommodated in the standard LBP and induces a significant conformational change. nih.govnih.gov
This change involves the outward movement of the Leu-701 side chain, which in turn causes a partial unwinding of the C-terminal end of helix 11 and a displacement of the loop connecting helices 11 and 12. nih.govnih.gov
This structural rearrangement expands the AR binding cavity, creating a new sub-pocket bordered by residues Leu-701, Leu-704, Ser-778, Met-780, Phe-876, and Leu-880. nih.govnih.gov
This ligand-induced conformation is incompatible with the recruitment of coactivator proteins necessary for gene transcription, thus explaining the antagonistic effect of CPA at the molecular level.
Table 2: Key Residue Interactions and Conformational Changes Induced by this compound (CPA)
| Interacting Residue / Structural Element | Observation | Consequence | Reference |
|---|---|---|---|
| Leu-701 | Side chain is displaced by the 17α-acetate group. | Contributes to the expansion of the binding pocket. | nih.govnih.gov |
| Asn-705 | Forms a hydrogen bond with the β-acetyl group oxygen of CPA. | Anchors the ligand within the pocket. | nih.gov |
| Helix 11 (C-terminus) | Partially unfolds. | Alters the surface topology of the coactivator binding site. | nih.govnih.gov |
| Loop between Helix 11 and 12 | Displaced compared to agonist-bound structures. | Disrupts the canonical agonist conformation. | nih.govnih.gov |
| T877A Mutant | The smaller alanine (B10760859) residue accommodates CPA differently, allowing it to act as an agonist. | Explains the mechanism of acquired resistance and agonist-switching. | nih.govnih.gov |
Computational Chemistry Approaches
Computational methods have been instrumental in rationalizing the binding mode of this compound (CPA) and in guiding the discovery of new AR modulators.
Molecular docking has been used to predict and analyze the binding orientation of CPA within the LBP of the AR and other nuclear receptors like the GR. nih.govmdpi.com These studies confirm that the steroidal scaffold of CPA occupies the same general space as other steroid ligands. nih.gov Redocking CPA into its own crystal structure (PDB ID: 2OZ7) is a standard procedure used to validate the accuracy of docking protocols before their use in larger virtual screening studies. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex. Simulations of CPA bound to the wild-type AR have shown that the keto group of CPA maintains an interaction with the side chain of Thr877 and that its presence causes shifts in the positioning of other key residues like Trp741 and Ile899. mdpi.com These simulations help to understand the stability of key interactions and the flexibility of the binding pocket upon ligand entry.
Pharmacophore models define the essential 3D arrangement of chemical features required for biological activity. This compound (CPA) is frequently included in the set of known antagonists used to build and validate such models. ijpsr.com A typical pharmacophore derived from CPA and related non-steroidal antagonists would include hydrogen bond acceptors, hydrophobic regions, and aromatic ring features as essential for AR antagonism. ijpsr.com
In virtual screening, CPA often serves as a benchmark or reference compound. mdpi.comacs.org For instance, in campaigns designed to find novel AR antagonists, new compounds may be compared against CPA for predicted binding affinity or shape similarity. mdpi.com It has also been used as a control antagonist in assays screening for novel inhibitors that bind to alternative sites on the AR, such as the coactivator binding groove. acs.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focusing exclusively on derivatives of this compound (CPA) are not extensively detailed in the public literature, CPA is a critical component of larger datasets used to train and validate QSAR models for the AR pathway. nih.govrfppl.co.in These models aim to predict the androgenic or anti-androgenic potential of diverse chemicals. nih.gov The well-defined structure and activity profile of CPA make it an important reference point for ensuring the predictive power of these computational toxicology and drug discovery tools. researchgate.net
Synthetic Methodologies and Chemical Modifications
The chemical synthesis of Cyproterone Acetate has been approached through various routes, often starting from precursor steroids. The structure of CPA is formally 1α,2α-methylene-6-chloro-17α-acetoxy-pregna-4,6-diene-3,20-dione. wikipedia.org
One established synthetic pathway begins with 17α-hydroxyprogesterone acetate. wikipedia.org This process involves:
Dehydrogenation of the starting material using chloranil. wikipedia.org
A subsequent reaction with diazomethane, which results in a 1,3-dipolar addition to form a dihydropyrazole derivative. wikipedia.org
Alternative and improved synthetic methods have been developed to increase efficiency and cost-effectiveness. A patented process describes the synthesis of Cyproterone Acetate from solasodine, a substance extracted from the plant Solanum laciniatum. google.com This improved method reduces the synthesis from a conventional 18-step procedure to 14 or 16 steps. google.com Key innovative steps in this patented process include the single-step conversion of 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate into chlormadinone (B195047) acetate. google.com
Chemical modifications of the core steroidal structure have been a cornerstone of designing new antiandrogens. The development of nonsteroidal antagonists was a direct result of efforts to create compounds without the steroidal backbone of drugs like CPA, aiming to eliminate cross-reactivity with other steroid receptors like the progesterone and glucocorticoid receptors. taylorandfrancis.comnih.gov The insights gained from how CPA binds to and antagonizes the androgen receptor have been instrumental in the rational design of these newer agents. nih.govnih.gov
Table 2: Key Synthetic Precursors and Intermediates for Cyproterone Acetate
| Compound | Role in Synthesis | Reference |
|---|---|---|
| 17α-hydroxyprogesterone acetate | Starting material for a key synthesis route. | wikipedia.org |
| Solasodine | Starting material for an improved, more cost-effective synthesis. | google.com |
| Chlormadinone acetate | An intermediate in the improved synthesis from solasodine. | google.com |
| 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate | An intermediate that is converted to chlormadinone acetate. | google.com |
Mechanisms of Preclinical Resistance to Androgen Receptor Antagonist 8
AR-Dependent Resistance Mechanisms
Mechanisms that are dependent on the androgen receptor often involve genetic alterations to the AR gene or changes in its expression, allowing the receptor to be reactivated despite the presence of an antagonist. mdpi.com
Androgen Receptor Overexpression and Amplification
A primary mechanism of resistance is the amplification of the AR gene, leading to the overexpression of the AR protein. ijbs.com This is a common alteration in castration-resistant prostate cancer (CRPC), observed in approximately 30-60% of cases, but it is rare in tumors that have not been treated with hormone therapy. mdpi.comijbs.comdovepress.com The increased number of AR protein copies sensitizes the cancer cells to even castrate levels of circulating androgens, effectively overcoming the inhibitory action of antagonists. ijbs.comfrontiersin.org
Preclinical studies have consistently shown that exposing prostate cancer cells to androgen deprivation therapy selects for cells with AR amplification. ijbs.com For instance, in xenograft models of CRPC, a threefold increase in AR expression was observed after treatment with the androgen synthesis inhibitor abiraterone (B193195). mdpi.com Similarly, enzalutamide-resistant LNCaP cells in vitro exhibit higher levels of AR compared to their treatment-naïve counterparts. mdpi.com This overexpression allows for continued AR signaling, driving tumor progression and is associated with poorer clinical outcomes, including reduced progression-free survival. dovepress.com
Table 1: Findings on AR Overexpression and Amplification
| Model System | Key Finding | Implication for Resistance | Reference |
|---|---|---|---|
| CRPC Patient Tissues | ~30-60% of tumors show AR gene amplification/overexpression. | Increased AR protein levels can overcome antagonist blockade. | mdpi.comijbs.com |
| CRPC Xenografts | 3-fold increase in AR expression after abiraterone treatment. | Demonstrates treatment-induced selection for AR overexpression. | mdpi.com |
| LNCaP Cell Lines | Enzalutamide-resistant cells show higher AR levels. | Confirms AR overexpression as a mechanism of acquired resistance. | mdpi.com |
Point Mutations in the Ligand Binding Domain (e.g., F877L/F876L, T878A, L702H)
Point mutations within the ligand-binding domain (LBD) of the androgen receptor are another significant cause of resistance. These mutations can alter the structure of the LBD, leading to several consequences: they can prevent the antagonist from binding, broaden the range of ligands that can activate the receptor, or, paradoxically, convert an antagonist into an agonist. mdpi.combioscientifica.com
F877L/F876L: This mutation is frequently identified in patients who have developed resistance to second-generation antiandrogens like enzalutamide (B1683756) and apalutamide (B1683753). oaepublish.comnih.gov Preclinical studies have shown that the F877L mutation can convert these antagonists into partial agonists, thereby reactivating AR signaling. mdpi.comamegroups.org While enzalutamide and ARN-509 (apalutamide) retain some antagonistic effects on the DHT-activated F877L mutant, they act as weak partial agonists on their own in this context. aacrjournals.org
T878A: The T878A mutation is one of the most well-studied AR mutations. It can be activated by other steroid hormones like progesterone (B1679170) and even by first-generation antiandrogens such as flutamide (B1673489) and nilutamide, turning them into agonists. amegroups.orgnih.gov This mutation has been detected in patients resistant to both abiraterone and enzalutamide. amegroups.org
L702H: This mutation confers sensitivity to glucocorticoids. mdpi.comnih.gov In patients receiving glucocorticoids, which are sometimes co-administered during prostate cancer therapy, the L702H mutation allows the AR to be activated by these steroids, thereby bypassing androgen blockade. This mutation has been linked to primary resistance to abiraterone. mdpi.com
Table 2: Common AR Ligand-Binding Domain Mutations and their Effects
| Mutation | Location | Effect | Consequence for Antagonist Therapy | Reference |
|---|---|---|---|---|
| F877L/F876L | LBD | Converts antagonists (enzalutamide, apalutamide) into partial agonists. | Antagonist treatment paradoxically activates the AR signaling pathway. | mdpi.comoaepublish.comamegroups.org |
| T878A | LBD | Broadens ligand specificity; activated by progesterone and first-generation antiandrogens. | Allows AR activation by non-canonical ligands, leading to resistance. | amegroups.orgnih.gov |
| L702H | LBD | Activated by glucocorticoids (e.g., hydrocortisone). | Enables AR activation in patients receiving glucocorticoids, bypassing androgen blockade. | mdpi.comamegroups.orgnih.gov |
Emergence of Androgen Receptor Splice Variants (e.g., AR-V7)
A major mechanism of resistance that circumvents therapies targeting the LBD is the expression of constitutively active AR splice variants (AR-Vs). mdpi.com These variants typically lack the LBD but retain the N-terminal and DNA-binding domains. elifesciences.org
The most well-characterized of these is AR-V7. Because it lacks the LBD, AR-V7 is not targeted by antagonists like Androgen Receptor Antagonist 8, which are designed to bind to this domain. AR-V7 can translocate to the nucleus and activate transcription of AR target genes in the absence of androgens, leading to ligand-independent tumor growth. elifesciences.orgconsensus.app
Preclinical studies show that androgen deprivation can rapidly induce the expression of AR-V7. aacrjournals.org While AR-V7 mRNA may be a minor transcript compared to full-length AR, its presence is strongly associated with resistance to therapies like enzalutamide and abiraterone. aacrjournals.orgnih.gov In preclinical models, knocking down AR-V7 in resistant cells can restore sensitivity to enzalutamide, confirming its role as a driver of resistance. nih.gov
AR N/C Interaction Modulation
The transcriptional activity of the full-length androgen receptor depends on a crucial interaction between its N-terminal domain (NTD) and C-terminal LBD, known as the N/C interaction. oaepublish.comfrontiersin.org This interaction is initiated by the binding of an androgen to the LBD, which creates a binding surface for the FQNLF motif in the NTD. aacrjournals.orgfrontiersin.org This conformational change is essential for stabilizing the active receptor and recruiting coactivators. frontiersin.org
Some resistance mechanisms can modulate this interaction. For instance, methylation of the AR hinge region by the enzyme SET9 can enhance the N/C interaction and potentially increase AR activity in a low-androgen environment. nih.gov Conversely, novel therapeutic strategies are being developed to directly inhibit this N/C interaction, representing a different approach to blocking AR function that could be effective against certain forms of resistance. frontiersin.org Antagonists that are more effective at disrupting the N/C interaction may show improved efficacy. nih.gov
Preclinical Strategies to Overcome Resistance to Androgen Receptor Antagonist 8
Development of Next-Generation Androgen Receptor Antagonists
The limitations of current AR antagonists have spurred the development of new agents that can effectively target the AR signaling axis in resistant tumors. These novel compounds employ distinct mechanisms of action to inhibit AR function, even in the presence of mutations or splice variants that confer resistance to conventional therapies.
N-Terminal Domain (NTD) Inhibitors (e.g., EPI-7170)
A promising strategy to overcome resistance involves targeting the N-terminal domain (NTD) of the androgen receptor. The NTD is crucial for the transcriptional activity of both the full-length AR and its splice variants, which often lack the ligand-binding domain (LBD) targeted by traditional antagonists. nih.gov
EPI-7170 , a next-generation analog of ralaniten, is a potent antagonist that binds to the NTD. nih.govmedchemexpress.com This mechanism allows it to block the function of both full-length AR and AR-SVs, such as AR-V7. mdpi.commedchemexpress.comfrontiersin.org Preclinical studies have shown that EPI-7170 can inhibit the proliferation of enzalutamide-resistant prostate cancer cells. medchemexpress.com Research indicates that while older compounds in this class did not affect AR protein levels, EPI-7170 can suppress the expression of AR-V7. frontiersin.org Furthermore, EPI-7170 has demonstrated synergistic activity when combined with enzalutamide (B1683756) in preclinical models of enzalutamide-resistant prostate cancer expressing AR-V7. mdpi.comnih.gov This is significant because enzalutamide treatment can paradoxically increase the levels of AR-V7, contributing to resistance. nih.gov By targeting the NTD, EPI-7170 offers a way to counteract this resistance mechanism. nih.gov All-atom molecular dynamics simulations have suggested that EPI-7170 binds more tightly to the AR NTD than its predecessors, inducing a collapsed helical state in this disordered region. researchgate.net
Selective Androgen Receptor Degraders (SARDs) and PROTACs
Another innovative approach to neutralize the AR is to eliminate the receptor protein entirely. This is the mechanism behind Selective Androgen Receptor Degraders (SARDs) and Proteolysis-Targeting Chimeras (PROTACs). Instead of merely blocking AR activity, these molecules tag the AR protein for destruction by the cell's natural protein disposal system, the proteasome. frontiersin.orgfrontiersin.org
SARDs are small molecules designed to bind to the AR and induce its degradation. frontiersin.orgaacrjournals.org Preclinical studies have shown that SARDs can effectively reduce the levels of both wild-type and mutant AR proteins. aacrjournals.org Some SARDs have been shown to bind to both the LBD and the NTD, suggesting they can overcome resistance mediated by AR splice variants. sec.gov For instance, certain SARDs have demonstrated the ability to degrade AR protein in LAR MDA-MB-453 cells at low micromolar concentrations and inhibit androgen-induced cell proliferation. aacrjournals.org
PROTACs are bifunctional molecules that act as a bridge between the target protein (AR) and an E3 ubiquitin ligase. aacrjournals.orgscienceopen.com This proximity facilitates the ubiquitination of the AR, marking it for proteasomal degradation. aacrjournals.orgscienceopen.com A notable example is Bavdegalutamide (ARV-110) , the first PROTAC to enter clinical trials. aacrjournals.orgscienceopen.comnih.gov Preclinical data show that Bavdegalutamide potently and selectively degrades both wild-type and clinically relevant mutant ARs. aacrjournals.org It has demonstrated superior activity compared to enzalutamide in cell-based assays and in animal models, including those resistant to enzalutamide and abiraterone (B193195). aacrjournals.orgasco.org Oral AR PROTACs have shown the ability to degrade over 90% of AR in xenograft models at low doses and are effective against all clinically relevant mutant AR proteins. asco.orgresearchgate.net
Rational Combination Therapy Approaches (Preclinical)
Combining AR antagonists with other targeted agents is a powerful preclinical strategy to enhance efficacy and overcome resistance. This approach aims to simultaneously block multiple pathways that cancer cells use to survive and proliferate.
Co-targeting AR Variants and Steroidogenic Enzymes (e.g., AKR1C3)
A key mechanism of resistance is the intratumoral synthesis of androgens, which can reactivate the AR pathway even under castration conditions. The enzyme aldo-keto reductase family 1 member C3 (AKR1C3) plays a crucial role in this process by converting androgen precursors into testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govnih.gov Moreover, AKR1C3 can stabilize AR-V7, further promoting resistance. nih.govnih.gov
This has led to the development of dual inhibitors that target both AR/AR-variants and AKR1C3. ascopubs.orgresearchgate.netaacrjournals.org Preclinical studies on novel compounds, such as LX-1 and its analog LX-1S, have shown they can effectively bind to and inhibit AKR1C3 enzymatic activity while also reducing the expression of AR and AR-V7. ascopubs.orgresearchgate.net These dual inhibitors have demonstrated the ability to inhibit the growth of cell lines resistant to enzalutamide, apalutamide (B1683753), darolutamide (B1677182), and abiraterone. nih.govresearchgate.net In animal models, these compounds reduced tumor volumes and intratumoral testosterone levels, highlighting the potential of this combination strategy. ascopubs.orgresearchgate.net
Combination with Bromodomain and Extraterminal (BET) Inhibitors
Bromodomain and extraterminal (BET) proteins are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, including the AR itself and c-MYC. nih.govtandfonline.com BET inhibitors interfere with this process, leading to the downregulation of AR and AR-V7 expression. mdpi.comaacrjournals.org
Preclinical data strongly support the combination of BET inhibitors with AR antagonists. nih.gov Studies have shown that BET inhibitors like JQ1 and OTX015 can enhance the tumor growth inhibition of AR antagonists such as enzalutamide and ARN509 in enzalutamide-resistant prostate cancer models. nih.gov This combination is thought to subvert resistance mechanisms, including those mediated by AR-V7. nih.gov The rationale is that by suppressing AR gene transcription, BET inhibitors can reduce the levels of the very protein that AR antagonists target, leading to a more profound and durable response. mdpi.com This has provided a compelling preclinical case for combining these two classes of drugs to enhance clinical efficacy in advanced prostate cancer. nih.govnih.gov
Combination with Autophagy Inhibitors
A growing body of preclinical evidence suggests that autophagy, a cellular process of degradation and recycling of cellular components, can act as a pro-survival mechanism in prostate cancer cells treated with AR antagonists, thereby contributing to therapeutic resistance. nih.govfrontiersin.org Inhibition of this pathway in combination with AR blockade has shown promise in enhancing treatment efficacy.
Studies have demonstrated that second-generation AR antagonists like enzalutamide and apalutamide induce autophagy in prostate cancer cells. nih.gov This adaptive response is thought to help cancer cells withstand the stress induced by AR inhibition. Consequently, combining AR antagonists with autophagy inhibitors, such as chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA), has been explored in preclinical models.
In vitro experiments have shown that the combination of apalutamide with autophagy inhibitors leads to a significant reduction in the viability of LNCaP prostate cancer cells compared to either treatment alone. nih.gov This increased cell death is associated with higher levels of apoptosis. nih.gov Similar synergistic effects have been observed with enzalutamide, where its combination with the autophagy inhibitor clomipramine (B1669221) (CMI) reduced the colony-forming ability of C4-2B prostate cancer cells. nih.gov
In vivo studies have further validated these findings. In a xenograft model using LNCaP cells, the combination of apalutamide and CQ resulted in significantly reduced tumor weights and Ki-67 fluorescence intensity, along with increased levels of cleaved caspase-3, an indicator of apoptosis, compared to monotherapy. nih.gov Another study using an orthotopic xenograft model with enzalutamide-resistant cells demonstrated that combining enzalutamide with CMI or metformin, another autophagy modulator, led to a more substantial reduction in tumor growth compared to single-agent treatment. nih.gov Specifically, the combination of enzalutamide and CMI reduced tumor size by 91% compared to control, whereas enzalutamide alone only achieved a 28% reduction. nih.gov
The mechanism behind this synergy is believed to involve the blockade of the AMP-activated protein kinase (AMPK) pathway, which is activated by AR inhibitors and promotes autophagy. nih.govnih.gov
Preclinical Efficacy of Combining Second-Generation AR Antagonists with Autophagy Inhibitors
| Compound Combination | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Apalutamide + Chloroquine (CQ) or 3-Methyladenine (3-MA) | LNCaP | Significantly reduced cell proliferation compared to single agents. | nih.gov |
| Apalutamide + ATG5 siRNA | LNCaP | Significantly increased cell death and apoptosis. | nih.gov |
| Enzalutamide + Clomipramine (CMI) | C4-2B | Reduced colony-forming ability compared to single agents. | nih.gov |
| Enzalutamide + CMI or Metformin | Enzalutamide-resistant orthotopic xenograft | Significantly reduced tumor growth compared to single agents. | nih.gov |
Integration with Preclinical Immunotherapy Models
The interplay between androgen receptor signaling and the immune system has opened new avenues for combination therapies. Preclinical studies are exploring the integration of second-generation AR antagonists with various immunotherapy approaches to enhance anti-tumor immune responses.
Second-generation AR antagonists can modulate the tumor microenvironment. For instance, apalutamide treatment in a preclinical mouse model of prostate cancer led to an increase in leukocyte infiltration into the tumor. aacrjournals.org Specifically, there was a notable increase in CD8+ T cells, including tumor-reactive PD-1+ CD8+ T cells, and granzyme B-positive cells, indicating an enhanced cytotoxic T cell response. aacrjournals.org However, this was accompanied by an increase in immunosuppressive cells like regulatory T cells and neutrophils, suggesting that while AR inhibition can turn immunologically "cold" tumors "hot," it may also trigger compensatory immunosuppressive mechanisms. aacrjournals.org
Other preclinical studies have investigated combining AR antagonists with agents that target different aspects of the immune response. For example, a study combining darolutamide with ONC201, a small molecule that upregulates the apoptosis-inducing ligand TRAIL, showed synergistic anti-tumor effects in castration-resistant prostate cancer (CRPC) models, regardless of AR status. nih.govresearchgate.net This combination led to an increase in intratumoral natural killer (NK) cells and enhanced TRAIL activation within these cells. nih.govnih.gov
These findings provide a strong rationale for combining second-generation AR antagonists with immunotherapies like checkpoint inhibitors, cancer vaccines, or agents that modulate innate immunity to overcome resistance and improve patient outcomes.
Effects of Second-Generation AR Antagonists on the Tumor Immune Microenvironment in Preclinical Models
| Compound | Model | Key Immunological Effects | Reference |
|---|---|---|---|
| Apalutamide | Pten-knockout mice | Increased infiltration of leukocytes (CD45+), CD8+ T cells, and PD-1+/CD8+ T cells. Increased peritumoral T regulatory cells and intraepithelial neutrophils. | aacrjournals.org |
| Enzalutamide | TRAMP mice | Did not diminish the ability of a Twist-targeted vaccine to generate specific immunity. | nih.gov |
Dual AR/GR Inhibition
A significant mechanism of resistance to second-generation AR antagonists involves the upregulation and activation of the glucocorticoid receptor (GR). nih.govnih.gov The GR can bypass AR blockade and activate a similar set of target genes, thereby promoting tumor cell survival and proliferation. nih.govnih.gov This has led to the preclinical development of strategies that dually inhibit both AR and GR.
Preclinical models of enzalutamide resistance have consistently shown an induction of GR expression. nih.govnih.gov In these models, the GR agonist dexamethasone (B1670325) was sufficient to confer resistance to enzalutamide, while a GR antagonist could restore sensitivity. nih.govnih.gov This "GR-takeover" is a clinically relevant mechanism of resistance, as increased GR expression has been observed in patient samples from those who have developed resistance to enzalutamide. nih.govnih.gov
This understanding has spurred the development of dual AR/GR inhibitors. One such compound, CB-03-10, has demonstrated the ability to antagonize both AR and GR transcriptional activities in preclinical studies. nih.gov In a murine xenograft model using the LNCaP prostate cancer cell line, orally administered CB-03-10 inhibited tumor growth. nih.gov Another approach involves combining an AR antagonist with a GR antagonist. For example, the combination of a GR antagonist with enzalutamide is being explored to overcome resistance. aacrjournals.org
More recently, a potent dual AR/GR inhibitor, GA32, was identified through the structural optimization of a previous lead compound. nih.gov GA32 was shown to efficiently reduce the mRNA and protein levels of downstream genes for both AR and GR. nih.gov Importantly, it effectively inhibited the proliferation of enzalutamide-resistant CRPC cells both in vitro and in vivo. nih.gov
Preclinical Activity of Dual AR/GR Inhibitors
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| GR antagonist | LNCaP/AR and VCaP cells | Restored sensitivity to enzalutamide in resistant models. | nih.govnih.gov |
| CB-03-10 | LNCaP xenograft | Inhibited prostate tumor growth. | nih.gov |
| GA32 | Enzalutamide-resistant CRPC cells (in vitro and in vivo) | Efficiently inhibited proliferation. | nih.gov |
Novel Target Identification for Therapeutic Intervention
Beyond the established resistance mechanisms, ongoing research aims to identify novel therapeutic targets that emerge after the failure of second-generation AR antagonists. This involves a deep molecular characterization of resistant tumors to uncover new vulnerabilities.
Several bypass signaling pathways have been implicated in enzalutamide resistance. These include the Wnt/β-Catenin pathway, which can enhance AR-mediated transcription. oncotarget.comoaepublish.com The PI3K/AKT pathway is another critical survival pathway, and its inhibition has been shown to overcome enzalutamide resistance, in part by preventing the induction of the glucocorticoid receptor. aacrjournals.org
Epigenetic modifications also play a crucial role in the development of resistance. The enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, has been identified as a potential target. frontiersin.org Preclinical studies have shown that EZH2 inhibitors can inhibit the growth of prostate cancer cell lines, and blocking EZH2 may re-sensitize tumors to enzalutamide. oaepublish.com
Furthermore, targeting proteins involved in DNA damage repair, such as PARP inhibitors, in combination with AR antagonists is a promising strategy. aacrjournals.org The combination of the PARP1-selective inhibitor saruparib with enzalutamide has shown enhanced anti-tumor activity in preclinical models, driven by an increase in unrepaired DNA damage. aacrjournals.org
Other novel targets under investigation include hypoxia-inducible factor (HIF)-1α. The combination of NLG207, a nanoparticle-drug conjugate of a HIF-1α inhibitor, with enzalutamide has demonstrated efficacy in preclinical models of enzalutamide resistance. aacrjournals.orguu.nl Additionally, targeting the N-terminal domain (NTD) of the AR with next-generation inhibitors like EPI-7386 is another approach being explored in combination with enzalutamide to achieve a deeper blockade of the AR pathway. urotoday.com
The identification and validation of these novel targets are crucial for the development of the next generation of therapies for patients with advanced, treatment-resistant prostate cancer.
Advanced Preclinical Methodologies for Androgen Receptor Antagonist 8 Research
Development and Utilization of Advanced In Vitro Models
Modern in vitro models increasingly recapitulate the complex three-dimensional architecture and microenvironment of human tumors, offering a superior platform for testing AR antagonists.
Organoids are three-dimensional (3D) multicellular structures grown in vitro that mimic the micro-anatomy and functionality of an organ. Patient-derived organoids (PDOs), developed from individual patient tumor tissues, have become a cornerstone of preclinical research. nih.gov These models are advantageous because they retain key characteristics of the original tumor, including its genomic profile and heterogeneity. nih.govmdpi.com
In the context of AR antagonist research, PDOs have been instrumental in studying treatment response and resistance. For instance, PDOs derived from patients with castration-resistant prostate cancer (CRPC) can be used for high-throughput drug screening to identify sensitivities to various AR antagonists. nih.govnih.gov Research has shown that the 3D structure of organoids can impact drug sensitivity; prostate cancer organoids, for example, were observed to be less affected by the AR antagonist enzalutamide (B1683756) compared to the same cells grown in a 2D monolayer culture. nih.gov This highlights the importance of the 3D environment in predicting clinical efficacy. PDOs have successfully been established from metastatic tumor biopsies and even circulating tumor cells, providing a scalable and clinically relevant platform to test novel AR antagonists. mdpi.comnih.gov
| Organoid Model Type | Source Tissue | Key Application in AR Antagonist Research | Reference |
|---|---|---|---|
| CRPC-Adenocarcinoma PDOs | Metastatic Prostate Adenocarcinoma | Testing sensitivity to AR antagonists (e.g., enzalutamide) and chemotherapies. | nih.govnih.gov |
| Neuroendocrine Prostate Cancer (NEPC) PDOs | Metastatic NEPC Biopsies | Studying AR-independent resistance mechanisms and screening for non-hormonal therapies. | nih.govpcf.org |
| PDX-Derived Organoids (PDXOs) | Patient-Derived Xenografts | Bridging in vivo and in vitro studies; large-scale drug response profiling. | nih.govnih.govmdpi.com |
The tumor microenvironment (TIME) plays a critical role in cancer progression and therapeutic response. Co-culture systems, which involve growing cancer cells together with other cell types like immune cells (e.g., lymphocytes) or stromal cells (e.g., cancer-associated fibroblasts), are used to model these complex interactions. nih.govnih.gov
In the study of AR antagonists, co-culture models can elucidate how these drugs affect the interplay between tumor cells and the surrounding immune landscape. nih.gov For example, research has explored how AR ligands, including antagonists, can alter the susceptibility of prostate cancer cells to being killed by lymphocytes. nih.gov Such systems are crucial for understanding how targeting the AR signaling pathway might synergize with immunotherapies, a promising area of clinical investigation. nih.gov By recreating aspects of the TIME, these models provide insights into how AR antagonists may modulate immune suppression or activation within a tumor.
Sophisticated In Vivo Model Development
In vivo models remain indispensable for evaluating the systemic effects of drug candidates. The development of patient-derived xenografts and advanced genetically engineered mouse models has significantly improved the clinical relevance of preclinical in vivo studies for AR antagonists.
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient into an immunodeficient mouse. mdpi.com These models are considered high-fidelity because they retain the genetic and histological characteristics of the original patient tumor through multiple passages. mdpi.comamegroups.org
PDXs are particularly valuable for studying resistance to AR-targeted therapies. nih.gov Researchers can establish PDX models from patients who have become resistant to standard-of-care AR antagonists. These in vivo avatars can then be used to test next-generation antagonists or combination therapies to overcome resistance. mdpi.com Studies have demonstrated that the response of PDX models to AR-targeted drugs often mirrors the clinical response of the patient from whom the tumor was derived, making them a powerful predictive tool. nih.govnih.govmdpi.com This allows for in-depth investigation of resistance mechanisms that arise in patients, such as the development of AR-negative disease subtypes. mdpi.com
Genetically engineered mouse models (GEMMs) involve the modification of the mouse genome to introduce specific genetic alterations known to drive human cancer. creative-biolabs.com In the context of AR-driven diseases, GEMMs can be designed to mimic the key genetic events that lead to cancer initiation, progression, and the development of resistance. nih.gov
For example, GEMMs can be created with alterations in tumor suppressor genes like PTEN and p53 alongside overexpression of oncogenes, which can be used to study how these pathways cooperate with AR signaling. creative-biolabs.comnih.gov These models are crucial for understanding the role of the AR throughout the entire disease course, from primary tumor formation to the emergence of castration-resistant disease following androgen deprivation. nih.gov Furthermore, GEMMs have been used to investigate the function of the androgen receptor in non-cancerous diseases, such as the use of the SOD1G93A mouse model to show that an AR antagonist could accelerate disease onset in a model of amyotrophic lateral sclerosis (ALS). nih.gov
Omics Technologies in Preclinical Research
"Omics" technologies refer to the large-scale study of biological molecules, including genomics (DNA), transcriptomics (RNA), and proteomics (proteins). Integrating these approaches provides a holistic view of how AR antagonists affect cancer cell biology. crownbio.com
Multi-omics analyses are now routinely applied to the preclinical models described above. For example, transcriptomic analysis (RNA-seq) of organoids or PDX models treated with a novel AR antagonist can reveal the full spectrum of genes whose expression is altered by the drug. nih.gov This can confirm the drug's mechanism of action and uncover unexpected off-target effects or compensatory signaling pathways that could lead to resistance. mdpi.com
Further, epigenomic techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and ChIP-seq (Chromatin Immunoprecipitation sequencing) can map how AR antagonists alter the chromatin landscape and the binding of the androgen receptor to DNA. nih.govnih.gov A comprehensive multi-omics approach can elucidate the complex signaling networks governed by the AR and provide a deep understanding of how antagonists disrupt these networks, thereby identifying new therapeutic targets and predictive biomarkers. crownbio.comnih.gov
| Omics Technology | Biological Molecule Studied | Application in AR Antagonist Research | Reference |
|---|---|---|---|
| Genomics (e.g., WES) | DNA | Identifying mutations/amplifications in the AR gene or other pathways that confer resistance. | nih.gov |
| Transcriptomics (e.g., RNA-seq) | RNA | Profiling gene expression changes induced by AR antagonists to understand downstream effects. | nih.gov |
| Epigenomics (e.g., ATAC-seq, ChIP-seq) | Chromatin, DNA-protein binding | Mapping AR binding sites across the genome and understanding how antagonists alter chromatin accessibility. | nih.govnih.gov |
| Proteomics | Proteins | Quantifying changes in protein levels and post-translational modifications following drug treatment. | crownbio.com |
Transcriptomics for Gene Expression Analysis
Transcriptomic analysis is a cornerstone in elucidating the molecular mechanisms of Androgen Receptor Antagonist 8. By profiling the complete set of RNA transcripts in a cell, researchers can identify genes and pathways modulated by the antagonist. High-throughput technologies like RNA sequencing (RNA-seq) are employed to compare the transcriptomes of cancer cells treated with this compound against control groups. refine.bio
Studies have shown that androgen receptor (AR) signaling plays a pivotal role in regulating the transcriptome of prostate cancer cells, not just by altering gene expression levels but also by modulating alternative splicing. researchgate.net The application of AR antagonists demonstrates a significant impact on these processes. For instance, transcriptomic analyses of prostate cancer cell lines treated with AR inhibitors have identified a wide array of differentially expressed genes. nih.gov These analyses reveal that AR antagonists can reverse the expression changes of genes that are typically regulated by androgens. nih.gov
A key finding from such studies is the identification of AR-regulated long non-coding RNAs (lncRNAs) that are crucial in prostate cancer progression. escholarship.org For example, the lncRNA ARLNC1 is not only induced by the AR protein but also stabilizes the AR transcript itself, creating a positive feedback loop. escholarship.org Treatment with an AR antagonist disrupts this loop, leading to a downstream suppression of AR target genes involved in cell proliferation. escholarship.org
Integrative analysis of transcriptomic data from both in vitro experiments and patient tumors has further highlighted that many AR-regulated splicing events are associated with tumor progression. researchgate.net The use of an AR antagonist can inadvertently mediate a switch in the expression of certain gene isoforms, which may have clinical implications. researchgate.net
Table 1: Selected Genes Modulated by Androgen Receptor Antagonists in Preclinical Models
| Gene | Modulation by AR Antagonist | Associated Pathway/Function | Reference |
|---|---|---|---|
| ARLNC1 | Downregulated | AR Signaling, Cell Proliferation | escholarship.org |
| IDH1 (isoform switch) | Altered Splicing | Tumor Progression | researchgate.net |
| PL2G2A (isoform switch) | Altered Splicing | Tumor Progression | researchgate.net |
| Various AR Target Genes | Downregulated | Androgen-dependent proliferation | nih.gov |
Proteomics for Protein Expression and Post-Translational Modifications
Proteomic studies offer a complementary perspective to transcriptomics by analyzing the global changes in protein expression and post-translational modifications (PTMs) following treatment with this compound. Mass spectrometry-based proteomics is a powerful tool to quantify thousands of proteins, providing insights into the cellular pathways affected by the drug. nih.gov
Comparative proteomic analyses have been conducted on prostate cancer cells treated with AR antagonists, revealing a generally good correlation with transcriptomic data. nih.govmdpi.com However, discrepancies in the magnitude of change between mRNA and protein levels for certain genes suggest the involvement of post-transcriptional regulatory mechanisms. nih.gov These studies have confirmed that AR antagonists effectively revert the cellular changes induced by androgens at both the transcript and protein levels, particularly impacting pathways related to cell proliferation and survival. mdpi.com
A significant area of investigation is the effect of AR antagonists on the Androgen Receptor itself. The AR protein is subject to a multitude of PTMs, including phosphorylation, acetylation, ubiquitination, and methylation, which are critical for its stability, localization, and transcriptional activity. bioscientifica.comnih.govnih.gov These modifications can act as a complex signaling code, dictating the receptor's function. bioscientifica.com Proteomic approaches can identify changes in these PTMs. For example, specific enzymes are known to be involved in AR PTMs, and their activity can be indirectly assessed by observing the modification status of the AR protein after antagonist treatment. portlandpress.com
Furthermore, proteomic profiling of androgen-resistant prostate cancer cells has identified significant alterations in protein expression associated with pathways like PI3K/AKT and the proteasome, which can be influenced by AR antagonists. nih.gov For example, in some models, AR protein levels are paradoxically higher in androgen-ablated conditions, although its transcriptional activity is suppressed. nih.gov
Table 2: Key Protein and PTM Findings with Androgen Receptor Antagonists
| Protein/Modification | Effect of AR Antagonist | Significance | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Inhibition of activity, potential alteration in PTMs | Primary target of the antagonist | nih.govnih.gov |
| Phosphorylation | Modulated | Regulates AR transactivation, localization, and stability | nih.gov |
| Acetylation | Modulated | Affects AR protein stability and activity | bioscientifica.commdpi.com |
| Proteasome Proteins | Expression can be altered | Implicated in androgen resistance | nih.gov |
Metabolomics for Pathway Analysis
Metabolomics provides a functional readout of the cellular state by quantifying small molecule metabolites. In the context of this compound, this methodology is crucial for understanding the metabolic reprogramming that occurs in cancer cells upon AR blockade. biorxiv.orgbiorxiv.org
Comprehensive metabolomic analyses have revealed that AR inhibition induces significant changes in cellular metabolism. biorxiv.org Studies using AR antagonists like enzalutamide have shown that these agents can lead to an increased reliance on oxidative mitochondrial metabolism in prostate cancer cells. biorxiv.orgbiorxiv.org In vitro metabolomics has identified numerous metabolites that are either increased or decreased upon treatment. biorxiv.org
By performing Metabolite Set Enrichment Analysis (MSEA), researchers have identified specific metabolic pathways that are commonly altered. biorxiv.org Pathways related to lipid metabolism and the tricarboxylic acid (TCA) cycle are frequently enriched among the altered metabolites. biorxiv.org This suggests that cancer cells adapt their metabolic machinery to survive AR blockade. Furthermore, bioenergetic studies measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) have confirmed that AR inhibition can maintain oxidative phosphorylation while reducing glycolysis. biorxiv.org
Bioinformatic analyses integrating transcriptomics with metabolomics have helped to build an "AR metabolic correlome," a list of metabolic genes consistently correlated with AR activity. nih.gov This approach has revealed that AR signaling regulates pathways such as sphingolipid metabolism, directing it towards the production of ceramide. nih.gov The use of an AR antagonist would be expected to reverse these effects, providing a therapeutic avenue.
Table 3: Metabolic Pathways and Metabolites Affected by AR Antagonists
| Metabolic Pathway/Metabolite Class | Effect of AR Antagonist | Functional Implication | Reference |
|---|---|---|---|
| Oxidative Mitochondrial Metabolism | Increased reliance | Metabolic adaptation to AR blockade | biorxiv.orgbiorxiv.org |
| Glycolysis | Reduced | Shift in cellular energy production | biorxiv.org |
| Lipid Metabolism | Altered | Changes in cellular building blocks and signaling molecules | biorxiv.org |
| Tricarboxylic Acid (TCA) Cycle | Altered | Central hub of cellular metabolism affected | biorxiv.org |
| Sphingolipid Metabolism | Altered (predicted reversal of androgen effects) | Impact on ceramide production and cell fate | nih.gov |
Advanced Imaging Techniques in Preclinical Models
Advanced molecular imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are invaluable for the preclinical evaluation of this compound. nih.gov These non-invasive methods allow for the real-time visualization and quantification of biological processes in living animal models, providing crucial information on drug targeting and efficacy. nih.gov
A key application is the imaging of AR expression itself. Researchers have developed PET tracers that target the AR, enabling the dynamic monitoring of receptor levels in tumors throughout therapy. nih.gov For example, 68Ga-labeled Enzalutamide-based PET tracers have been successfully used to image AR-positive prostate cancer xenografts, with tracer uptake correlating strongly with AR expression levels. nih.gov This allows for the assessment of target engagement by this compound.
Another important target for imaging in the context of AR antagonism is the prostate-specific membrane antigen (PSMA). nih.gov Preclinical studies have shown that androgen deprivation and AR antagonists can increase PSMA expression. nih.gov This phenomenon can be monitored using PSMA-targeted PET radiopharmaceuticals. For instance, treatment with enzalutamide has been shown to increase PSMA expression in preclinical models, which can be visualized with agents like 64Cu-J591 or 18F-DCFPyL PET imaging. nih.gov This has potential theranostic implications, suggesting that AR antagonist treatment could enhance the efficacy of PSMA-targeted radioligand therapy.
Furthermore, imaging agents have been developed to detect AR splice variants (AR-Vs), which are often associated with resistance to AR-targeted therapies. A SPECT/CT imaging probe, 123I-EPI-002, has been shown to specifically bind to a domain common to both full-length AR and AR-Vs, allowing for the visualization of tumors expressing these variants. jci.org This could be crucial for stratifying subjects in preclinical studies of this compound and understanding its efficacy against resistant tumors.
Table 4: Preclinical Imaging Agents for Research on AR Antagonists
| Imaging Agent | Imaging Modality | Target | Application in AR Antagonist Research | Reference |
|---|---|---|---|---|
| [68Ga]Ga-DOTA-FZAR-2 | PET | Androgen Receptor (AR) | Monitoring AR expression and target engagement | nih.gov |
| 18F-FDG | PET | Glucose Metabolism | Assessing metabolic response to AR antagonists | nih.gov |
| 64Cu-J591 / 18F-DCFPyL | PET | PSMA | Monitoring changes in PSMA expression induced by AR antagonists | nih.gov |
| 123I-EPI-002 | SPECT/CT | AR N-terminal domain (full-length AR and AR-Vs) | Detecting tumors expressing AR splice variants | jci.org |
Future Directions and Unexplored Avenues in Androgen Receptor Antagonist Research
Investigation of Non-Genomic Androgen Receptor Actions
Beyond its classical role as a nuclear transcription factor, the androgen receptor mediates rapid signaling events within the cytoplasm, known as non-genomic actions. wikipedia.orgnih.gov These actions, which can be initiated within minutes of androgen exposure, involve the activation of various kinase cascades, such as the Src and PI3K/Akt pathways, influencing cell proliferation and survival independently of gene transcription. frontiersin.orgnih.govmdpi.com
The binding of an AR antagonist can induce conformational changes in the receptor, potentially inhibiting these non-genomic activities. mdpi.com Future research should specifically investigate the impact of "Androgen receptor antagonist 8" on these non-genomic pathways. Key questions to explore include whether this compound can block the interaction of AR with cytoplasmic signaling molecules like Src and the p85α subunit of PI3K. frontiersin.org Understanding these effects is crucial, as non-genomic AR signaling is implicated in the progression to castration-resistant prostate cancer (CRPC). nih.gov
Table 1: Key Kinase Pathways in Non-Genomic AR Signaling
| Kinase Pathway | Interacting AR Domain | Downstream Effects | Potential for Antagonist Intervention |
| Src Kinase | N-Terminal Domain (NTD) | Activation of MAPK/ERK pathway, phosphorylation of AR. frontiersin.org | Blockade of AR-Src interaction. frontiersin.org |
| PI3K/Akt | N-Terminal Domain (NTD) | Promotion of cell survival, inhibition of apoptosis. frontiersin.org | Inhibition of AR-p85α association. frontiersin.org |
Elucidation of AR Antagonist Effects on AR Protein Stability and Turnover
The stability and turnover of the AR protein are critical determinants of its activity. Some antiandrogens have been shown to influence AR protein levels, not by altering gene expression, but by affecting protein degradation. mdpi.comiiarjournals.org For instance, treatment with some antiandrogens can lead to a reduction in AR protein levels, a process potentially mediated by the proteasome system and heat shock proteins (HSPs). iiarjournals.org
The effect of "this compound" on AR protein stability is a significant and unexplored area. Future studies should determine whether this compound promotes the degradation of the AR protein. Investigating its influence on the ubiquitination and subsequent proteasomal degradation of AR would provide valuable insights into its mechanism of action and potential to overcome resistance mechanisms associated with AR overexpression. life-science-alliance.org
Understanding the Role of the AR Interactome in Antagonist Activity
The androgen receptor functions within a complex network of interacting proteins, collectively known as the AR interactome. These interactions are dynamic and can be significantly altered by the binding of either agonists or antagonists, influencing receptor function, stability, and subcellular localization. biorxiv.orgnih.gov The composition of the AR interactome can vary depending on the specific ligand bound to the receptor.
A comprehensive analysis of the AR interactome in the presence of "this compound" is a critical next step. Techniques like affinity purification mass spectrometry could identify the unique set of co-regulators that associate with the AR when bound to this specific antagonist. biorxiv.org This could reveal novel protein-protein interactions that are essential for its antagonistic activity and could serve as new therapeutic targets to disrupt AR signaling. biorxiv.orgnih.gov
Table 2: Examples of Proteins in the AR Interactome
| Protein | Function | Potential Impact of Antagonist Binding |
| HSP90 | Chaperone protein, stabilizes AR. biorxiv.orgbiorxiv.org | Dissociation from AR, leading to receptor degradation. |
| HSP70 | Chaperone protein. biorxiv.orgbiorxiv.org | Altered interaction, influencing AR stability. |
| PELP-1 | Coactivator and adaptor protein. nih.gov | Disrupted interaction, inhibiting AR transcriptional activity. |
| SRF | Transcription factor, crosstalk with AR signaling. biorxiv.orgnih.gov | Altered complex formation, affecting downstream gene expression. |
| β-catenin | Component of WNT signaling, interacts with AR. nih.gov | Modulation of AR-β-catenin interaction. |
Exploring this compound in Other AR-Related Pathologies (Preclinical)
While the primary focus of AR antagonist research has been prostate cancer, the androgen receptor is implicated in a variety of other diseases. Preclinical studies have suggested a role for AR in several other cancers, including breast, ovarian, and salivary duct carcinomas, as well as in non-cancerous conditions. oncotarget.commdpi.comoup.com
Preclinical investigation of "this compound" in these other AR-related pathologies is a promising avenue for future research. For example, in certain subtypes of breast cancer, particularly estrogen receptor-negative (ER-) tumors, AR may act as a driver of tumor growth, making it a potential therapeutic target. oup.com Similarly, AR expression has been noted in a significant percentage of ovarian cancers and sarcomas, suggesting that AR antagonists could have therapeutic utility. oncotarget.com
Development of Predictive Preclinical Biomarkers for Response and Resistance
A major challenge in cancer therapy is predicting which patients will respond to a particular treatment. The development of predictive biomarkers is crucial for personalizing therapy with AR antagonists. In the context of prostate cancer, several potential biomarkers are being investigated, including AR gene status (amplification, mutations, splice variants like AR-V7), and the expression levels of proteins in related signaling pathways like PI3K/AKT. cancernetwork.comascopubs.org
For "this compound," it will be essential to identify preclinical biomarkers that can predict sensitivity and resistance. This could involve screening a panel of cancer cell lines with known genetic backgrounds to identify molecular features that correlate with response. Furthermore, developing gene signatures based on AR activity could help predict the efficacy of this novel antagonist. jci.orgjci.org
Integration of Artificial Intelligence and Machine Learning in AR Antagonist Discovery
The discovery and development of new drugs is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate this process. acs.orgnih.gov These computational approaches can be applied to screen vast chemical libraries, predict the activity of new compounds, and identify novel drug targets. researchgate.netcentro3r.it
In the context of AR antagonists, AI and ML models can be trained on existing data to predict the binding affinity and antagonistic activity of novel chemical structures. nih.govbiorxiv.org These tools could be instrumental in optimizing the structure of "this compound" to enhance its potency and drug-like properties. Furthermore, deep learning models can be used to predict the response of different AR mutants to various antagonists, helping to design drugs that are less susceptible to resistance. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
